2-Bromo-5-chloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUVQCSPHPUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355740 | |
| Record name | 2-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40473-01-6 | |
| Record name | 2-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-CHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Halogenated Pyridine Derivatives in Modern Organic Synthesis
Halogenated pyridine (B92270) derivatives are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules. acs.orgbeilstein-journals.org The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a common structural motif in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgchemimpex.comresearchgate.net The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine scaffold significantly modulates its electronic properties and reactivity, making these derivatives highly valuable in synthetic chemistry. rsc.org
The presence of halogens provides a reactive handle for a variety of chemical transformations. These include nucleophilic aromatic substitution (SNA_r_), where a nucleophile replaces the halogen, and various metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. acs.orgevitachem.com These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. evitachem.com The position and nature of the halogen atom(s) on the pyridine ring influence the regioselectivity and rate of these reactions, offering chemists precise control over the synthetic outcome. acs.org
Contextual Significance of 2 Bromo 5 Chloropyridine As a Versatile Synthetic Intermediate
Among the diverse family of halogenated pyridines, 2-Bromo-5-chloropyridine stands out as a particularly useful and versatile synthetic intermediate. chemimpex.com Its structure, featuring a bromine atom at the 2-position and a chlorine atom at the 5-position, offers differential reactivity that can be exploited for selective functionalization. chemimpex.comcymitquimica.com The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for sequential modifications at the two positions.
This differential reactivity makes this compound a valuable precursor in the synthesis of a variety of complex molecules. chemimpex.com It is widely utilized in the development of pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com For instance, it serves as a key building block in the creation of novel heterocyclic compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer properties. chemimpex.com In the agrochemical industry, it is used as an intermediate in the production of herbicides and fungicides. chemimpex.comchemimpex.com
The compound's utility is further demonstrated by its role in preparing phenylpyrrolidine compounds that act as PDE4 inhibitors, which are investigated for treating inflammatory and allergic diseases. guidechem.com The ability to introduce various functional groups through reactions at the bromine and chlorine positions enhances the design of effective and specific molecules. chemimpex.com
Historical and Current Research Trajectories of 2 Bromo 5 Chloropyridine
Classical Preparation Routes to this compound
The traditional synthesis of this compound relies on well-established, robust chemical transformations that have been refined over time. These methods are characterized by their reliability and are frequently cited in chemical literature.
Diazotization of 2-Amino-5-chloropyridine
A primary and widely used method for synthesizing this compound is the diazotization of 2-Amino-5-chloropyridine, a reaction analogous to the Sandmeyer reaction. guidechem.comchemicalbook.com This process involves the conversion of the primary amino group on the pyridine (B92270) ring into a diazonium salt, which is an excellent leaving group. The diazonium intermediate is subsequently displaced by a bromide ion. guidechem.com
The reaction is typically initiated by dissolving 2-Amino-5-chloropyridine in a strong acidic medium, such as hydrobromic acid (HBr). chemicalbook.com The mixture is cooled to low temperatures, often between -10°C and 0°C, to ensure the stability of the diazonium salt. guidechem.comchemicalbook.com A solution of sodium nitrite (B80452) (NaNO₂) is then added slowly to generate nitrous acid in situ, which reacts with the amino group to form the diazonium salt. guidechem.comchemicalbook.com Bromine is often included in the reaction mixture to serve as the source of the bromide nucleophile that replaces the diazonium group. chemicalbook.com After the reaction is complete, the mixture is carefully neutralized to precipitate the product, which can then be isolated and purified, often by recrystallization, to yield this compound as a solid. guidechem.comchemicalbook.com
Table 1: Comparative Data on Diazotization Synthesis of this compound
| Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Amino-5-chloropyridine | HBr, Br₂, NaNO₂ | -10 to 5 | 2 hours | Not specified | guidechem.com |
Halogen Exchange Reactions from Dichloropyridine Precursors
Another classical approach to obtaining this compound is through a halogen exchange (halex) reaction, starting from a dichloropyridine precursor. guidechem.com The most common starting material for this route is 2,5-dichloropyridine. In this process, the chlorine atom at the 2-position of the pyridine ring is selectively replaced by a bromine atom. guidechem.comepfl.ch
This transformation is typically achieved by heating 2,5-dichloropyridine with a source of bromide, such as a mixture of hydrobromic acid and acetic acid, at elevated temperatures for an extended period. guidechem.com One reported procedure involves heating 2,5-dichloropyridine in a 30% hydrobromic acid-acetic acid solution at 110°C for four days, achieving a high yield of 94%. guidechem.com The selectivity for the 2-position is a key feature of this reaction on the pyridine scaffold. epfl.ch Silyl-mediated halogen exchange using reagents like bromotrimethylsilane (B50905) has also been shown to effectively and selectively replace chlorine with bromine at the 2-position of the pyridine ring. epfl.ch
Advanced Synthetic Strategies and Process Optimization
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing and functionalizing pyridine scaffolds, moving beyond traditional techniques.
Solid-Phase Synthesis Techniques Utilizing Pyridine Scaffolds
Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of compounds, including diverse pyridine derivatives. nih.govresearchgate.net In this technique, a starting material is chemically anchored to an insoluble polymer support, and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the solid support, streamlining the purification process.
For pyridine scaffolds, this can involve building the ring structure on the solid support or modifying a pre-attached pyridine molecule. researchgate.net For instance, the Hantzsch dihydropyridine (B1217469) synthesis can be adapted for the solid phase, where immobilized keto esters react with aldehydes and enamines to form dihydropyridines, which are then oxidized to the corresponding pyridines while still attached to the resin. researchgate.net Another strategy involves the nucleophilic substitution on a resin-bound fluoropyridyl template to create N-substituted amidinoaryloxypyridine analogs. nih.gov These methods are highly amenable to automation and the creation of combinatorial libraries for drug discovery. wipo.int
Regioselective Functionalization Approaches in Pyridine Synthesis
Achieving regioselectivity—the control of reaction at a specific position on the pyridine ring—is a significant challenge due to the ring's electron-deficient nature. beilstein-journals.org Advanced strategies have been developed to overcome this, enabling precise functionalization.
One major area of development is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.govnih.gov These methods often employ transition-metal catalysts (e.g., rhodium, palladium) to selectively activate a specific C-H bond. beilstein-journals.orgwhiterose.ac.uk The regioselectivity can be controlled through several approaches:
Directing Groups: A functional group on the pyridine or a substituent directs the catalyst to a specific nearby C-H bond. For example, an oxazoline (B21484) group at the 3-position has been shown to direct rhodium-catalyzed C-H amidation to the C4-position of the pyridine ring. whiterose.ac.uk
Blocking Groups: A temporary group can be installed to block a more reactive site, forcing functionalization to occur at a less accessible position. A maleate-derived blocking group has been used to achieve exquisite control for Minisci-type alkylation at the C-4 position. nih.gov
Innate Electronic Properties: Some methods leverage the inherent electronic properties of the pyridine ring. Lewis acids can be used to activate the pyridine ring for nucleophilic attack, with the regioselectivity (e.g., C4 vs. C2) influenced by the nature of the Lewis acid and the nucleophile. acs.org
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of pyridine synthesis, this involves developing methods that are more efficient, use safer materials, and generate less waste. nih.gov
Several green strategies are being applied to the synthesis of pyridine derivatives:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification processes. bohrium.comacs.org One-pot, four-component reactions under microwave irradiation have been developed for the efficient synthesis of novel pyridine derivatives with high yields and short reaction times. acs.orgnih.gov
Use of Greener Catalysts: There is a shift away from toxic or precious metal catalysts toward more sustainable alternatives. For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a facile and green route to substituted pyridines. rsc.org
Environmentally Friendly Solvents and Conditions: The use of hazardous organic solvents is a major environmental concern. Research is focused on using safer solvents like water or ethanol (B145695), or even performing reactions under solvent-free conditions. nih.govbohrium.com Additionally, energy-efficient techniques like microwave-assisted synthesis are recognized as green chemistry tools that can accelerate reactions and improve yields. acs.orgnih.gov
These approaches contribute to making the synthesis of important scaffolds like this compound and other pyridines more sustainable. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-5-chloropyridine |
| 2,5-dichloropyridine |
| Hydrobromic acid |
| Sodium nitrite |
| Bromine |
| Acetic acid |
| Bromotrimethylsilane |
| 2-Amino-5-nitropyridine |
| 2-hydroxy-5-nitropyridine |
| 2-chloro-5-nitropyridine |
| 3,5-dichloropyridine |
| 3,5-dimethylpyridine |
| 5-chloronicotinamide |
| 3-hydroxy-5-chloropyridine |
| 2-Aminopyridine (B139424) |
| 2,3-dibromo-5-chloropyridine |
| 2-chloro-6-methylpyridine |
| 2-bromo-6-methylpyridine |
| 3-chloropyridine (B48278) |
| 4-chloropyridine |
| 2,4-dichloropyridine |
| 2,3-dichloropyridine |
| 2-fluoropyridine |
| 2-fluoro-6-methylpyridine |
| 2,6-dihalopyridine |
| 2-chloroquinoline |
| 4-chloroquinoline |
| 1-chloroisoquinoline |
| 2-chloropyrimidine |
| chloropyrazine |
| 2,3-dichloroquinoxaline |
| 5-bromo-2-chloropyrimidine |
| 2-chloropyridine (B119429) |
| 3-Amino-5-chloropyridine |
| 5-nitro-2-aminopyridine |
| 5-amino-2-acetylamidopyridine |
| 2-chloro-6-methylpyridine |
| p-formylphenyl-4-toluenesulfonate |
| ethyl cyanoacetate |
| acetophenone |
| ammonium acetate (B1210297) |
| diclofenac |
| maleic acid |
| isonicotinic hydrazide |
| ketoxime acetates |
| aldehydes |
| iron(III) chloride |
| trifluoromethanesulfonic acid |
| dimethylformamide |
| dimethylsulfoxide |
| acetonitrile (B52724) |
| hydrochloric acid |
| sodium carbonate |
| methylene chloride |
| phosphorus oxychloride |
| phosphorus pentachloride |
| 3,5,6-trichloro-2-hydrazinopyridine |
| sodium hydroxide |
| ethanol |
| isopropanol |
| potassium fluoride |
| rubidium fluoride |
| cesium fluoride |
| sulfolane |
| benzonitrile |
| pentachlorobenzonitrile |
| tetrachloroisophthalonitrile |
| 4-chlorophthalic anhydride |
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are highly effective for mediating cross-coupling reactions involving this compound. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prominent examples.
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and a boronic acid or ester. The reactivity of the carbon-halogen bond is crucial, with the C-Br bond being more reactive than the C-Cl bond. This allows for selective coupling at the 2-position. For instance, the coupling of this compound with arylboronic acids can be achieved using a palladium acetate catalyst with a suitable base, such as potassium carbonate, in a toluene/water solvent system, yielding the corresponding 5-chloro-2-arylpyridine. The use of phosphine (B1218219) or phosphite (B83602) ligands can enhance catalyst activity and efficiency. nih.gov
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. In the case of this compound, selective amination can be achieved. For example, the reaction of this compound with various amines, catalyzed by a palladium-Xantphos complex, predominantly results in amination at the 5-position, yielding 5-amino-2-chloropyridine (B41692) with high selectivity. researchgate.netacs.org The choice of ligand and base is critical in controlling the regioselectivity and yield of the reaction. researchgate.netacs.org For instance, using a palladium dimer precatalyst supported by a biaryl phosphine ligand like DavePhos has been shown to be effective. rsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, K₂CO₃ | 5-Chloro-2-arylpyridine | Up to 44.9% | |
| Buchwald-Hartwig | 1-N-Boc-piperazine | Pd₂(dba)₃, Xantphos, NaOᵗBu | 5-(4-Boc-piperazin-1-yl)-2-chloropyridine | 96% | acs.org |
| Buchwald-Hartwig | Morpholine | [Pd₂(MeCN)₆][BF₄]₂, DavePhos, NaOᵗBu | 4-(5-Chloropyridin-2-yl)morpholine | 73% | rsc.org |
The oxidative addition of the carbon-halogen bond to a low-valent palladium center is a critical and often rate-determining step in palladium-catalyzed cross-coupling reactions. rsc.org For halo-pyridines like this compound, the mechanism of oxidative addition can vary depending on the nature of the halogen and substituents on the pyridine ring. researchgate.net
Studies have shown that for 2-bromo- and 2-chloropyridines, the oxidative addition to Pd(PPh₃)₄ can proceed through an SNAr-type mechanism, which is more polar than the concerted mechanism typically observed for aryl iodides. researchgate.netnih.gov The electronic properties of substituents on the pyridine ring significantly influence the reaction rate. nih.gov For instance, a quantitative reactivity model for oxidative addition to Pd(PCy₃)₂ was developed using a library of heteroaryl halides, including 2-bromo-5-nitropyridine (B18158) as a reference substrate. rsc.org
The symmetry of the lowest unoccupied molecular orbital (LUMO) of the substrate plays a crucial role in determining the oxidative addition mechanism. chemrxiv.org For 2-halopyridines, the presence of electron-donating groups can influence the LUMO coefficients and, consequently, the reaction pathway, which can be either a nucleophilic displacement or a 3-centered insertion mechanism. chemrxiv.org The identity of the phosphine ligand on the palladium center also influences the mechanism and site selectivity of the oxidative addition. nih.gov
Nucleophilic Substitution Reactions at Pyridine Ring Positions
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The halogen atoms serve as leaving groups, with the reactivity generally following the order Br > Cl.
Direct amination of this compound can be achieved through nucleophilic substitution with various amines. ambeed.com These reactions are often carried out under thermal conditions or with microwave assistance to improve reaction rates and yields. tandfonline.comsci-hub.se The resulting aminopyridine derivatives are valuable intermediates for the synthesis of more complex molecules. For instance, amination of 5-bromo-2-chloropyridine (B1630664) with a palladium-Xantphos complex predominantly yields the 5-amino-2-chloropyridine product. acs.org In some cases, rearrangements can occur during amination reactions of halopyridines. researchgate.net
This compound readily undergoes nucleophilic substitution with heteroatom nucleophiles such as thiols and alkoxides. ambeed.com
Thiolation: The reaction with thiols or thiolates leads to the formation of the corresponding pyridyl thioethers. ambeed.com For example, reacting 2-bromopyridines with 2-aminoethanethiol hydrochloride in the presence of sodium ethoxide in ethanol under microwave irradiation gives high yields of 2-(aminoethylsulfanyl)pyridine derivatives. tandfonline.com The high nucleophilicity of thiols facilitates these SNAr reactions, which can often proceed at room temperature. chemrxiv.org
Alkoxylation: Alkoxides, such as sodium methoxide (B1231860), can displace the halogen atoms to form alkoxy-pyridines. Kinetic studies of the reaction between various halogeno-pyridines and methoxide ions in methanol (B129727) have been conducted to understand the substituent effects on reaction rates. rsc.org
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Amine | Amines, thermal/microwave | Aminopyridines | ambeed.comtandfonline.com |
| Thiol | Sodium thiomethoxide, ethanol, microwave | 5-Chloro-2-(methylthio)pyridine | tandfonline.com |
| Alkoxide | Sodium alkoxide, DMF/THF | Alkoxypyridines |
The introduction of a cyano group onto the pyridine ring can be accomplished through cyanation reactions, often using metal cyanides. The Rosenmund-von Braun reaction, which traditionally uses stoichiometric amounts of copper(I) cyanide at high temperatures, is a classic method. organic-chemistry.org For instance, the cyanation of a 2-bromo analogue to produce a 2-cyanopyridine (B140075) can be performed with cuprous cyanide in a polar solvent like dimethylformamide (DMF) at elevated temperatures. google.comgoogle.com
Modern variations of this reaction utilize catalytic amounts of copper, often in the presence of ligands, under milder conditions. organic-chemistry.org For example, 5-bromo-2-chloropyridine can undergo copper(I)-catalyzed cyanation with potassium cyanide in DMF at 100°C. This transformation involves the oxidative addition of the C-Cl bond to the copper(I) catalyst, followed by cyanide transfer and reductive elimination.
Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus (e.g., Nitration)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This effect is further intensified in this compound by the presence of two deactivating halogen substituents. Consequently, electrophilic substitution reactions, such as nitration, require vigorous conditions to proceed.
Research has shown that the nitration of this compound can be achieved to introduce a nitro group onto the pyridine nucleus. In one documented procedure, the treatment of this compound with a nitrating agent leads to the formation of 2-bromo-5-chloro-3-nitropyridine (B1267106). The position of nitration (C-3) is consistent with the general principles of electrophilic substitution on pyridine rings, where the attack preferentially occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.
The resulting 2-bromo-5-chloro-3-nitropyridine is a versatile intermediate. For instance, it can undergo subsequent nucleophilic substitution. When treated with a mixture of hydrochloric and acetic acid, the bromine atom at the 2-position is displaced by a hydroxyl group, yielding 5-chloro-2-hydroxy-3-nitropyridine. google.com This two-step process highlights how electrophilic nitration provides a functional handle for further synthetic transformations.
| Starting Material | Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|---|
| This compound | Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2-Bromo-5-chloro-3-nitropyridine | google.com |
| 2-Bromo-5-chloro-3-nitropyridine | Hydrolysis | Hydrochloric acid, Acetic acid | 5-Chloro-2-hydroxy-3-nitropyridine | google.com |
Cycloaddition and Other Complex Reaction Pathways
Beyond simple substitutions, this compound can participate in more complex, multicomponent reactions, including pathways involving cycloadditions. A notable example is its use in the palladium-catalyzed synthesis of indolizine (B1195054) derivatives. drugfuture.com
This reaction proceeds through the carbonylative formation of a reactive mesoionic 1,3-dipole intermediate from the parent 2-bromopyridine (B144113). This dipole then undergoes a spontaneous [3+2] cycloaddition with an alkyne. The methodology is modular, allowing for the assembly of complex indolizine scaffolds from a 2-bromopyridine, an imine, carbon monoxide, and an alkyne. Research has demonstrated that 2-bromopyridines bearing electron-donating or electron-withdrawing substituents at the 5-position, such as the chloro group in this compound, are well-tolerated in this transformation. drugfuture.com This highlights the utility of the compound in advanced, multicomponent strategies for heterocycle synthesis.
The introduction of a carbon framework onto the pyridine ring can be achieved through reactions with carbon nucleophiles like diethyl malonate. While direct carboxylation of this compound with diethyl malonate is not extensively detailed, the reaction pathway is well-established for closely related halopyridines and serves as a strong precedent. google.comchemicalbook.com
The typical process involves the condensation of diethyl malonate with a halopyridine. For example, in a patented method for the synthesis of 5-bromo-2-methylpyridine, the process begins with the reaction of diethyl malonate with 5-nitro-2-chloropyridine in the presence of a base to form a condensation product. google.comchemicalbook.com This is followed by an acidic workup that induces decarboxylation, ultimately yielding the substituted pyridine. A similar transformation is seen with 2-(6-Bromo-pyridin-2-yl)-malonic acid diethyl ester, which can be hydrolyzed and decarboxylated. google.com This two-step sequence—nucleophilic substitution followed by decarboxylation—is a standard method for achieving formal carboxylation.
| Step | Reaction Type | Typical Reagents | Intermediate/Product | Source |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution/Condensation | Halopyridine, Diethyl malonate, Base (e.g., NaH, K₂CO₃) | Pyridyl-substituted malonic ester | google.comchemicalbook.comgoogle.com |
| 2 | Hydrolysis and Decarboxylation | Acidic or Basic conditions, Heat | Carboxylated or Methyl-substituted pyridine | google.comchemicalbook.com |
This compound can undergo various reduction transformations, targeting either the halogen substituents or the aromatic ring itself. The selective reduction of the carbon-halogen bonds is a common synthetic manipulation. ambeed.com
The bromine and chlorine atoms can be reduced to hydrogen atoms using standard reducing agents. ambeed.com Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) can be employed for this dehalogenation. ambeed.com The relative reactivity of the C-Br versus the C-Cl bond can sometimes allow for selective reduction, although this often requires carefully controlled conditions.
Furthermore, under more forcing conditions, catalytic hydrogenation can lead to the saturation of the pyridine ring. This process converts the aromatic this compound into the corresponding substituted piperidine, demonstrating a complete reduction of the heterocyclic core. ambeed.com
| Reaction Type | Reagents/Conditions | Product Type | Source |
|---|---|---|---|
| Dehalogenation | LiAlH₄ or H₂/Catalyst (e.g., Pd/C) | 5-Chloropyridine or Pyridine | ambeed.com |
| Ring Saturation | Catalytic Hydrogenation (Forcing Conditions) | Substituted Piperidine | ambeed.com |
Applications in Advanced Organic Synthesis and Building Block Chemistry
Construction of Complex Heterocyclic Systems and Molecular Frameworks
The distinct reactivity of the two halogen atoms in 2-bromo-5-chloropyridine is a key feature leveraged in the synthesis of intricate heterocyclic systems. The bromine atom at the 2-position is generally more susceptible to displacement and participation in cross-coupling reactions compared to the chlorine atom at the 5-position. This differential reactivity allows for sequential and site-selective functionalization, a critical strategy in the assembly of complex molecular architectures.
For instance, this compound can be utilized in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. ambeed.com In these transformations, the bromo substituent serves as a handle to introduce various aryl, heteroaryl, or alkyl groups. The remaining chloro group can then be targeted in a subsequent reaction, enabling the construction of highly substituted and complex pyridine-based frameworks. This stepwise approach is fundamental in creating molecules with precise three-dimensional arrangements and tailored electronic properties.
Furthermore, this building block is instrumental in the synthesis of fused heterocyclic systems. For example, it is a precursor in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant pharmaceutical applications. organic-chemistry.orgroyalsocietypublishing.org The synthesis often involves the reaction of a 2-aminopyridine (B139424) derivative, which can be prepared from this compound, with an α-haloketone. This strategy highlights the role of this compound in providing the core pyridine (B92270) structure upon which other rings are fused.
Development of Pyridine-Based Compound Libraries for Screening
The creation of compound libraries is a cornerstone of modern drug discovery and materials science, allowing for the high-throughput screening of molecules for desired biological or physical properties. This compound is an excellent scaffold for generating such libraries due to its capacity for diversification. researchgate.net
A notable strategy involves solid-phase synthesis, where this compound is immobilized on a polystyrene support. researchgate.net This is achieved through the selective introduction of a traceless silicon linker at the C-4 position. researchgate.net From this immobilized scaffold, a variety of reagents, including polar and transition organometallic reagents, can be employed to introduce diversity at the 2- and 5-positions through selective reactions. researchgate.net This approach facilitates the efficient and systematic production of a wide array of pyridine derivatives, which can then be screened for potential applications.
The generation of these libraries is crucial for exploring structure-activity relationships (SAR). By systematically modifying the substituents on the pyridine ring originating from this compound, researchers can identify key structural features responsible for a compound's activity. This information is invaluable for the rational design of more potent and selective molecules.
Synthesis of Diverse Functionalized Pyridine Derivatives
The inherent reactivity of this compound makes it a starting point for a vast number of functionalized pyridine derivatives. The differential reactivity of the C-Br and C-Cl bonds is central to this versatility.
Cross-Coupling Reactions: As mentioned, palladium-catalyzed cross-coupling reactions are a primary method for functionalizing this compound. ambeed.com For example, a modified Negishi cross-coupling using tetrakis(triphenylphosphine)palladium(0) can be employed to couple organozinc pyridyl reagents with this compound, leading to the synthesis of substituted 2,2'-bipyridines. organic-chemistry.org These bipyridines are important ligands in coordination chemistry and catalysis. organic-chemistry.org
Nucleophilic Substitution: The halogen atoms, particularly the more reactive bromine, can be displaced by various nucleophiles. smolecule.com This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, further expanding the chemical space accessible from this precursor. nbinno.com
Directed Ortho-Metalation: The pyridine nitrogen can direct metalation to the adjacent C-6 position, allowing for the introduction of substituents at this site. This, combined with the reactivity at the halogenated positions, provides a powerful tool for creating polysubstituted pyridines with precise control over the substitution pattern.
The ability to perform these transformations selectively is a testament to the utility of this compound as a versatile building block.
Role as a Key Precursor in Multi-step Organic Transformations
In many complex syntheses, this compound serves as a crucial starting material or intermediate. Its stability under various reaction conditions, coupled with its predictable reactivity, makes it a reliable component in multi-step reaction sequences.
For example, it can be a precursor to other valuable synthetic intermediates. Nitration of this compound can yield 2-bromo-5-chloro-3-nitropyridine (B1267106), a compound that itself is a versatile building block for further transformations. This nitro-substituted derivative can then undergo a variety of reactions, such as reduction of the nitro group to an amine, which can then be used to construct more complex heterocyclic systems. nbinno.com
The synthesis of Lonafarnib, a potent anticancer agent, exemplifies the use of related pyridine building blocks in multi-step synthesis. researchgate.net While not directly starting from this compound, the synthesis of a key intermediate for Lonafarnib involves the functionalization of a brominated pyridine derivative, highlighting the importance of such precursors in accessing complex and medicinally relevant molecules. researchgate.net The principles of selective functionalization demonstrated with this compound are broadly applicable in the synthesis of such complex targets.
The following table summarizes some of the key transformations and resulting compound classes starting from this compound:
| Reaction Type | Reagents | Product Class | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Biaryl or heteroaryl compounds | ambeed.com |
| Negishi Coupling | Organozinc reagents, Pd catalyst | Substituted bipyridines | organic-chemistry.org |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2-substituted-5-chloropyridines | nbinno.com |
| Nitration | Nitric acid, Sulfuric acid | 2-Bromo-5-chloro-3-nitropyridine |
Strategic Importance in Pharmaceutical and Agrochemical Research
Design and Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Bromo-5-chloropyridine serves as a fundamental building block in the synthesis of numerous pharmaceutical compounds. chemimpex.comchemimpex.com Its application spans across various therapeutic areas, contributing significantly to the discovery and development of novel drugs.
This compound is a key intermediate in the synthesis of drugs targeting inflammation and cancer. chemimpex.comchemimpex.com The development of novel pyridinyl-substituted triazole derivatives with anti-inflammatory and antiproliferative properties has been explored, showcasing the utility of bromo-chloro-pyridine scaffolds. researchgate.net Although direct synthesis examples starting from this compound are not explicitly detailed in the provided search results, the general importance of halogenated pyridines in this field is well-established. chemimpex.comnbinno.com For instance, derivatives of 5-bromo-2-chloropyridine (B1630664) have been used to create anti-inflammatory and anticancer drugs. nbinno.com Similarly, 2-bromo-4-chloropyridine (B1272041) has shown in vitro anticancer activity.
A notable application of this compound is in the synthesis of G protein-coupled receptor (GPCR) agonists, such as BMS-986224. nih.gov This compound is a potent and selective agonist for the APJ receptor, a key regulator of cardiovascular function, and is being investigated for the treatment of heart failure. nih.govmedchemexpress.com The synthesis of a key intermediate for BMS-986224 involves a Suzuki coupling reaction between this compound and a boronic ester derivative of a pyrrole. nih.gov
Table 1: Synthesis of BMS-986224 Intermediate
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |
|---|---|---|---|---|
| This compound | tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate | PdCl2(dppf), Cs2CO3 | tert-butyl 3-(5-chloropyridin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate | 50% |
Data sourced from a study on the identification of APJ receptor agonists. nih.gov
This compound is a valuable precursor for the development of various enzyme inhibitors. It is utilized in the synthesis of compounds that inhibit phosphodiesterase-4 (PDE4) and tyrosine kinases. cymitquimica.comguidechem.com
PDE4 Inhibitors: Phenylpyrrolidine compounds derived from this compound have been identified as novel and effective PDE4 inhibitors. guidechem.com These inhibitors have potential applications in treating inflammatory and allergic diseases. guidechem.comnih.gov The synthesis involves creating bifunctional agents that combine PDE4 inhibition with antioxidant properties. nih.gov
Tyrosine Kinase Inhibitors: This pyridine (B92270) derivative also serves as a synthetic intermediate for tyrosine kinase inhibitors, which are crucial in cancer therapy. cymitquimica.comnih.gov While specific examples starting directly with this compound are not detailed, the broader class of halogenated pyridines is instrumental in this area. cymitquimica.comnih.gov
The reactivity of this compound makes it an excellent starting point for constructing more complex, therapeutically relevant heterocyclic systems. chemimpex.com One such class of compounds is the imidazo[1,5-f] chemimpex.comcymitquimica.comguidechem.comtriazines, which are being investigated for the treatment of neurological disorders. google.comgoogle.com The synthesis of these complex heterocycles often involves multi-step sequences where the pyridine ring from this compound is a core component.
Intermediates for Advanced Crop Protection Agents
The utility of this compound extends beyond pharmaceuticals into the agrochemical industry, where it plays a role as an intermediate in the production of advanced crop protection agents. chemimpex.comcymitquimica.com
This compound is used in the formulation of herbicides and fungicides, contributing to enhanced crop protection and yield. chemimpex.comchemimpex.com The ability to introduce various functional groups through the bromo and chloro substituents is key to designing effective and selective agrochemicals. chemimpex.com For example, related compounds like 2-chloropyridine (B119429) are used to produce fungicides. chempanda.comwikipedia.org The development of pyridine-based agrochemicals, such as the herbicide pyridate, highlights the importance of this class of compounds in agriculture. nbinno.com
Structure-Activity Relationship (SAR) and Lead Optimization Studies
The chemical scaffold this compound is a cornerstone in the fields of medicinal and agrochemical research due to its unique structural and reactive properties. Its utility is particularly pronounced in structure-activity relationship (SAR) studies and lead optimization processes. The distinct electronic environment created by the nitrogen atom and two different halogen substituents—a bromine atom at the 2-position and a chlorine atom at the 5-position—provides a versatile platform for synthetic modification.
The differential reactivity of the C-Br and C-Cl bonds is central to its strategic value. The carbon-bromine bond is typically more susceptible to nucleophilic substitution and, crucially, to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.gov This allows chemists to selectively introduce a wide variety of molecular fragments at the 2-position while leaving the chloro-substituent intact for potential subsequent reactions. This orthogonal reactivity is a powerful tool in lead optimization, enabling the systematic and independent modification of different regions of a molecule to fine-tune its biological activity, selectivity, and pharmacokinetic properties.
Application in Pharmaceutical Research
In pharmaceutical discovery, the this compound moiety serves as a key starting material for generating libraries of compounds for high-throughput screening and for refining the properties of identified "hit" compounds into viable drug candidates.
A pertinent example is the development of novel inhibitors for the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. nih.gov Researchers have utilized this compound as a building block to synthesize a series of 9,10-dihydrophenanthrene (B48381) derivatives. nih.govsemanticscholar.org Through systematic modifications of the core structure, SAR studies were conducted to determine which chemical groups enhance inhibitory activity. For instance, by coupling different aryl groups to the pyridine ring, researchers could explore how changes in size, electronics, and hydrogen-bonding potential at this position affected the compound's potency against the target enzyme. The results demonstrated that specific substitutions on the pyridine ring could significantly alter the half-maximal inhibitory concentration (IC₅₀).
The following data table illustrates the structure-activity relationship for a selection of these SARS-CoV-2 3CLpro inhibitors, where the core structure was derived using building blocks like this compound.
| Compound | R Group (Modification on Pyridyl Ring) | IC₅₀ (μM) against SARS-CoV-2 3CLpro |
|---|---|---|
| A1 | H (unsubstituted pyridine) | 15.28 ± 1.13 |
| A15 | 6-Methyl | 14.89 ± 1.05 |
| A19 | 4-Chloro | 8.63 ± 0.98 |
| A20 | 4-Bromo | 8.24 ± 0.85 |
| A17 | 5-Phenyl | 5.65 ± 0.69 |
Data sourced from a study on 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors. nih.gov
This SAR data reveals that adding small halogen substituents (chloro, bromo) at the 4-position of the pyridine ring or a larger phenyl group at the 5-position enhances the inhibitory activity compared to the unsubstituted or methyl-substituted analogs. nih.gov Such insights are vital for the lead optimization phase, guiding chemists toward more potent and effective antiviral candidates. The scaffold has also been employed in the synthesis of anti-HIV-1 agents and kinase inhibitors, where similar SAR principles are applied to improve potency and reduce cytotoxicity. nih.govnih.govresearchgate.net
Application in Agrochemical Research
The strategic importance of halogenated pyridines extends to agrochemical research, where they are integral to the discovery of new fungicides, herbicides, and insecticides. The this compound framework allows for the creation of novel active ingredients with improved efficacy, better crop safety, and tailored environmental profiles.
For example, research into new 1,2,4-triazole (B32235) fungicides has produced derivatives containing a phenoxy pyridinyl moiety. researchgate.netmdpi.com SAR studies in this area have consistently shown that the presence and position of halogen atoms on the aromatic rings are critical for fungicidal activity. While not always starting directly from this compound, the resulting optimized structures often feature halogenated pyridine cores, underscoring the importance of this chemical class. The introduction of chloro and bromo substituents can enhance the compound's ability to bind to its target site, such as the CYP51 enzyme in fungi, and can also improve metabolic stability and transport properties within the plant. researchgate.netmdpi.com
The table below presents SAR data for a series of fungicidal compounds, demonstrating how different halogen substitutions on a phenoxy group attached to a pyridine-derived scaffold affect their efficacy (measured by EC₅₀, the concentration that inhibits 50% of growth) against various plant pathogens.
| Compound | Substituent on Phenoxy Ring | EC₅₀ (mg/L) vs S. sclerotiorum | EC₅₀ (mg/L) vs P. infestans | EC₅₀ (mg/L) vs R. solani |
|---|---|---|---|---|
| 5a1 | 2-Fluoro | 15.36 | >50 | 10.27 |
| 5a2 | 2-Chloro | 2.34 | 0.98 | 0.56 |
| 5a3 | 4-Fluoro | 10.51 | 25.43 | 8.66 |
| 5a4 | 4-Bromo, 2-Chloro | 1.59 | 0.46 | 0.27 |
| 5a9 | 2,4-Dichloro | 1.88 | 0.65 | 0.33 |
Data adapted from a study on 1,2,4-triazole derivatives with fungicidal activity. researchgate.net
The data clearly indicates that compounds with chloro substituents (5a2, 5a9) are significantly more potent than those with fluoro substituents (5a1, 5a3). researchgate.net Furthermore, the compound featuring a combination of bromo and chloro atoms (5a4) exhibits the highest activity across all tested pathogens, highlighting a synergistic effect of mixed halogenation. researchgate.net This systematic approach of synthesizing and testing analogs is the essence of lead optimization in agrochemical development, enabling the creation of highly effective crop protection agents.
Contributions to Materials Science Research
Synthesis of Specialized Polymers and Advanced Functional Materials
2-Bromo-5-chloropyridine is a key precursor in the synthesis of specialized polymers and advanced functional materials. chemimpex.com The presence of two different halogen atoms allows for regioselective cross-coupling reactions, such as Suzuki or Sonogashira coupling, which are fundamental for building complex polymer backbones. researchgate.net This controlled synthesis enables the creation of conjugated polymers with precisely defined structures and, consequently, tailored optoelectronic properties.
Research into related halogenated pyridines has shown that their incorporation into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance. These characteristics are highly desirable for high-performance applications, including those in the automotive and aerospace industries where durability in demanding environments is critical. For example, polymers containing pyridine (B92270) units can exhibit superior mechanical properties compared to traditional materials.
Table 1: Properties of Polymers Derived from Halogenated Pyridines
| Property | Enhancement | Potential Application |
| Thermal Stability | Increased resistance to heat degradation. | Aerospace components, automotive parts. |
| Chemical Resistance | Improved durability against chemical exposure. | Industrial coatings, chemical sensors. |
| Mechanical Strength | Superior toughness and resilience. | Advanced composites, structural materials. |
| Conductivity | Tunable for use in conjugated systems. researchgate.net | Organic electronics, antistatic materials. |
Development of Components for Photovoltaic Devices
The development of organic photovoltaic (OPV) technology relies on the design of novel organic semiconductor materials that can efficiently absorb light and transport charge. scirp.org this compound is utilized as a building block in the synthesis of these photoactive materials. kisti.re.kr Specifically, it can be incorporated into the structure of either the electron-donor or electron-acceptor components in a bulk heterojunction solar cell. scirp.orgkisti.re.kr
Table 2: Pyridine Derivatives in Photovoltaic Research
| Compound Type | Role in Device | Intended Improvement |
| Pyridine-based molecules | Electron Acceptor kisti.re.kr | Optimized energy levels for efficient charge separation. kisti.re.kr |
| Polymer-fullerene blends | Donor-Acceptor Pair scirp.org | High power conversion efficiency. scirp.org |
| Pyridine-containing polymers | Light-Absorbing Layer umich.edu | Enhanced light harvesting and charge transport. umich.edu |
Applications in Coatings, Adhesives, and Advanced Composites
This compound and its derivatives contribute to the formulation of advanced coatings, adhesives, and composites. chemimpex.comchemimpex.com The incorporation of this compound into polymer backbones can impart desirable properties such as improved adhesion and greater durability. chemimpex.com Companies that produce pyridine intermediates note their use across several industries, including paints, coatings, sealants, and adhesives. jubilantingrevia.com
The enhanced thermal and chemical resistance observed in polymers derived from similar halogenated pyridines is particularly beneficial for protective coatings designed for harsh environments. In advanced composites, the use of such polymer matrices can lead to materials with superior strength-to-weight ratios, suitable for demanding sectors like aerospace.
Precursors for Organic Light-Emitting Diode (OLED) and Polymer Light-Emitting Diode (PLED) Materials
The field of organic electronics heavily relies on materials with specific photoluminescent properties for use in displays and lighting. This compound is a precursor for materials used in OLEDs and PLEDs. bldpharm.com A key derivative in this application is this compound-4-boronic acid. calpaclab.com This compound is explicitly classified within the product family of OLED and PLED materials, highlighting its importance in this sector. calpaclab.com
Boronic acids are crucial reagents in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used to construct the complex conjugated molecules that serve as the emissive or charge-transport layers in OLED devices. The this compound-4-boronic acid moiety can be integrated into larger molecular frameworks to fine-tune the electronic and emissive properties, such as the color and efficiency of the light output.
Table 3: Chemical Data for OLED Precursor
| Compound Name | CAS Number | Molecular Formula | Application Family |
| This compound-4-boronic acid | 1072952-51-2 calpaclab.com | C₅H₄BBrClNO₂ calpaclab.com | OLED and PLED Materials calpaclab.com |
Theoretical and Computational Chemistry Investigations
Studies on Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical signal processing, optical limiting, and laser technology. Organic molecules, particularly those with donor-π-acceptor architectures, have shown significant promise for NLO applications. Pyridine (B92270) derivatives, due to their inherent charge asymmetry and the ability to be functionalized with various electron-donating and withdrawing groups, are a class of compounds with considerable NLO potential.
Theoretical and computational studies are pivotal in the design and screening of new NLO materials. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict the NLO response of a molecule, primarily through the calculation of its polarizability (α) and first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the distortion of the electron cloud of a molecule in the presence of an external electric field and are directly related to its NLO activity.
While specific computational studies on the NLO properties of 2-bromo-5-chloropyridine are not extensively documented in the literature, research on analogous pyridine derivatives provides valuable insights. For instance, computational investigations on 2-aminopyridinium p-toluenesulphonate (APPTS) have utilized DFT methods to calculate its static hyperpolarizability, confirming its potential as an NLO material. ias.ac.in Such studies typically involve geometry optimization of the molecule followed by the calculation of its electronic properties, including the HOMO-LUMO energy gap, which is crucial for understanding intramolecular charge transfer—a key factor in determining NLO response. ias.ac.in
The NLO properties of substituted pyridines are highly dependent on the nature and position of the substituents. Halogen atoms, like bromine and chlorine, are generally considered electron-withdrawing groups. The interplay of the inductive effects of these halogens with the π-system of the pyridine ring in this compound would be a key determinant of its molecular hyperpolarizability. Theoretical studies on cationic pyridine derivatives have shown that substitution can dramatically alter the second hyperpolarizability (γ), a measure of the third-order NLO response. tandfonline.comingentaconnect.com
Future computational work on this compound would likely involve DFT calculations to determine its dipole moment, polarizability, and hyperpolarizabilities. The results of such studies would be instrumental in assessing its potential for applications in NLO devices.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry has become an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed insights into transition states, intermediates, and reaction energy profiles. rsc.org For a molecule like this compound, which can undergo various transformations, computational studies can help rationalize experimental observations and predict reactivity.
A primary area of interest for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the presence of two electron-withdrawing halogen atoms, makes it a good substrate for such reactions. Computational studies can model the reaction pathway of a nucleophile with this compound, determining the activation energies for substitution at the 2-position (bromine) versus the 5-position (chlorine). This would provide a theoretical basis for the observed regioselectivity in its reactions.
General principles of SNAr on halopyridines suggest that the positions ortho and para to the ring nitrogen are most activated towards nucleophilic attack. In this compound, the bromine atom is at an activated position (C2), while the chlorine atom is at a less activated position (C5). Computational studies, likely employing DFT, could quantify this difference in reactivity by calculating the energies of the Meisenheimer-like intermediates and the corresponding transition states for nucleophilic attack at both positions.
Furthermore, computational methods are crucial for understanding the catalytic cycles of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are commonly employed to functionalize halopyridines. For this compound, these reactions offer a versatile route to introduce new carbon-carbon or carbon-nitrogen bonds. Theoretical studies can model the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing a detailed picture of the reaction mechanism and helping to optimize reaction conditions.
Advanced Spectroscopic and Structural Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)
Chromatographic techniques are indispensable in the synthesis and quality control of 2-Bromo-5-chloropyridine, providing robust methods for assessing its purity and for real-time monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most prominently used methods due to their high resolution, sensitivity, and accuracy. Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative tool for reaction monitoring.
The lipophilic nature of this compound, indicated by a calculated LogP of approximately 2.5, makes it well-suited for analysis by reverse-phase HPLC. nih.gov In this mode, a nonpolar stationary phase, typically a C18-functionalized silica (B1680970) gel, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Purity Assessment
For the determination of the purity of this compound and the quantification of impurities, reverse-phase HPLC with UV detection is the standard method. Commercial suppliers of this compound and its isomers routinely use HPLC to certify purities, often achieving ≥98% to ≥99.8%. humanjournals.comfishersci.com Potential impurities that can be resolved and quantified using this technique include starting materials from synthesis, such as 2-amino-5-chloropyridine (B124133), and side-products like other halogenated pyridines.
A typical HPLC method for the purity assessment of this compound would involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). An acid modifier, like formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. google.com
Reaction Monitoring
Chromatographic methods are crucial for monitoring the progress of synthetic reactions that produce or utilize this compound. For instance, in the synthesis of this compound from 2-amino-5-chloropyridine, TLC can be employed for a quick check on the consumption of the starting material. For more precise, quantitative monitoring of reactions, such as palladium-catalyzed cross-coupling reactions involving this compound, HPLC is the preferred method. Aliquots can be taken from the reaction mixture at various time points and analyzed to determine the ratio of starting material to product, allowing for the optimization of reaction conditions and determination of reaction completion.
Advanced Chromatographic Methods (UPLC)
UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC for the analysis of this compound. These advantages include higher resolution, greater sensitivity, and much faster analysis times. A UPLC method for a compound structurally related to this compound has been detailed, providing a template for its analysis. This method employs a short column with a small particle size and a rapid gradient elution, allowing for very short run times.
Below are interactive data tables summarizing typical conditions for the analysis of this compound and related compounds by HPLC and UPLC.
Table 1: Representative HPLC Method for Purity Assessment of Halogenated Pyridines
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 264 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 5-20 µL |
Table 2: UPLC Method for Analysis of a Related Chloro-Pyridine Derivative
| Parameter | Value |
| Column | Waters UPLC HSS T3, 2.1 x 30 mm, 1.8 µm |
| Mobile Phase A | Water + 5% Methanol + 0.05% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.05% Formic Acid |
| Gradient | 10-100% B in 1.2 minutes |
| Flow Rate | 0.85 mL/min |
| Detection | Diode-Array Detector (DAD) at 210-500 nm |
| Column Temperature | 60 °C |
Environmental Research and Degradation Studies
Biotransformation and Biodegradation Pathways in Environmental Matrices
The biodegradation of halogenated pyridines is a key factor in determining their environmental persistence. While specific studies on the biotransformation of 2-Bromo-5-chloropyridine are limited, research on related compounds provides insights into potential pathways.
The addition of halogen atoms to the pyridine (B92270) ring is known to significantly slow down its decomposition by microorganisms. chempanda.com Most chloropyridines, with the exception of 4-chloropyridine, have been shown to be resistant to microbial degradation in soil and liquid media, with an estimated total deterioration period exceeding 30 days. chempanda.com For instance, the related compound 2-chloropyridine (B119429) has been reported to be persistent and not further metabolized over a six-month period in anaerobic freshwater sediment slurries. nih.gov It also resisted biodegradation in anoxic aquifer slurries incubated for eleven months. nih.gov
However, some microorganisms have demonstrated the ability to metabolize halogenated pyridines. A study on Burkholderia sp. MAK1 revealed that this bacterium could completely catabolize pyridin-2-ols substituted with chloro and bromo functional groups. nih.gov The study suggested that the hydroxylated metabolites of these compounds were likely further metabolized into aliphatic products. nih.gov This indicates a potential biodegradation pathway for this compound, likely involving initial hydroxylation followed by ring cleavage.
The proposed initial step in the aerobic biodegradation of such compounds often involves an oxidative attack, leading to the formation of hydroxylated intermediates. For this compound, this could result in the formation of brominated and chlorinated hydroxypyridines. These intermediates can then undergo further degradation, potentially leading to the cleavage of the pyridine ring and eventual mineralization.
Persistence and Environmental Fate Assessment
The environmental fate of this compound is influenced by both biotic and abiotic factors. Volatilization from water surfaces is expected for related compounds like 2-chloropyridine, although this is less significant when the compound is present in soil. chempanda.com For 3-chloropyridine (B48278), the estimated bioconcentration factor (BCF) in fish is low, suggesting a low potential for bioaccumulation in aquatic organisms. nih.gov The soil adsorption coefficient (Koc) for 3-chloropyridine suggests high mobility in soil. nih.gov
It is important to note that while these data for related compounds provide an indication, the specific persistence and fate of this compound will depend on its unique physicochemical properties and the specific environmental conditions. The presence of both bromine and chlorine atoms may influence its degradation pathways and persistence compared to mono-halogenated pyridines.
Table 1: Environmental Fate Parameters of Related Chloropyridines
| Parameter | Compound | Value | Implication | Source |
| Biodegradation | 2-Chloropyridine | Resistant in anaerobic conditions | Potentially persistent in certain environments | nih.gov |
| Volatilization | 2-Chloropyridine | Considerable from water | Potential for atmospheric transport | chempanda.com |
| Bioconcentration Factor (BCF) | 3-Chloropyridine | 4 (estimated) | Low potential for bioaccumulation | nih.gov |
| Soil Adsorption Coefficient (Koc) | 3-Chloropyridine | 120 (estimated) | High mobility in soil | nih.gov |
Identification and Monitoring as an Environmental Contaminant
Halogenated pyridines have been identified as environmental contaminants, often originating from industrial processes. For example, 2-chloropyridine has been detected as a trace organic chemical in industrial process streams and wastewater. nih.gov While specific monitoring data for this compound in environmental matrices such as water, soil, or air are not widely published, its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals suggests a potential for its release into the environment. chemicalbook.com
The development of analytical methods for the detection and quantification of this compound is crucial for monitoring its presence in the environment. Standard analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), would be suitable for its detection. These methods allow for the separation and identification of the compound even at low concentrations in complex environmental samples. For instance, HPLC has been used to monitor the degradation of other halogenated pyridines in laboratory studies. researchgate.net
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are considered promising for the degradation of persistent organic pollutants like halogenated pyridines.
Research on the degradation of the related compound 2-chloropyridine has shown that AOPs can be effective. Studies have investigated the use of ultraviolet (UV) irradiation and ultrasound for its degradation in aqueous solutions. researchgate.net Light irradiation was found to be more effective than ultrasound, achieving complete substrate removal in relatively short treatment times. researchgate.net The efficiency of ultrasound could be enhanced by coupling it with Fenton reagents (a source of hydroxyl radicals). researchgate.net The photodegradation of 2-chloropyridine was found to follow first-order kinetics, with the reaction rate increasing with higher temperatures and lower initial concentrations. researchgate.net
Photolytic studies on 2-halogenated pyridines have demonstrated that these compounds are rapidly dehalogenated under UV irradiation, which is often a critical first step in their degradation. researchgate.net The primary intermediate formed during the photolysis of 2-chloropyridine and 2-bromopyridine (B144113) is 2-hydroxypyridine (B17775). researchgate.net
The application of various AOPs to the degradation of 2-chloropyridine has been investigated, with the results summarized in the table below. These findings suggest that similar AOPs could be effective for the remediation of water contaminated with this compound.
Table 2: Research Findings on AOPs for the Degradation of 2-Chloropyridine
| AOP Method | Conditions | Key Findings | Source |
| UV Irradiation | Synthetic aqueous solutions, varying concentrations and temperatures | Complete substrate removal achieved; follows pseudo-first-order kinetics. | researchgate.net |
| Ultrasound | Synthetic aqueous solutions, varying concentrations and temperatures | Less effective than UV alone, but efficiency improved with Fenton reagents. | researchgate.net |
| Photolysis (UV 254 nm) | Aqueous solutions | Rapid dehalogenation; formation of 2-hydroxypyridine as a primary intermediate. | researchgate.net |
These studies indicate that AOPs, particularly those involving UV light, are a viable option for the treatment of wastewater containing halogenated pyridines like this compound. The initial dehalogenation and subsequent degradation to simpler, less harmful compounds are key advantages of these technologies.
Conclusion and Future Research Directions
Synthesis of 2-Bromo-5-chloropyridine and its Role in Chemical Sciences
The primary and most established method for synthesizing this compound is through the diazotization of 2-amino-5-chloropyridine (B124133), followed by a Sandmeyer-type reaction with bromide. This process typically involves treating 2-amino-5-chloropyridine with a mixture of hydrobromic acid and sodium nitrite (B80452) at low temperatures. chemicalbook.com This method is favored for its high yield, often reported to be around 93%, and its scalability, making it suitable for industrial production. chemicalbook.com
Alternative, though less common, synthetic strategies have been explored. These include the potential for halogen exchange reactions, for instance, starting from 2,5-dibromopyridine (B19318) and selectively replacing one bromine atom with chlorine using a reagent like lithium chloride in dimethylformamide. However, controlling the selectivity to avoid di-substitution presents a significant challenge. Another hypothetical approach involves a one-step bromination and chlorination of a pyridine (B92270) precursor, though this has not been experimentally validated for this specific compound.
The significance of this compound in chemical sciences stems from its utility as a versatile building block. chemimpex.com The differential reactivity of the bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. researchgate.netresearchgate.net This selective reactivity is crucial for the construction of complex molecular architectures. chemimpex.com Its application extends to the synthesis of novel heterocyclic compounds, which are of great interest in medicinal chemistry for drug discovery and development. chemimpex.com
Table 1: Comparative Analysis of Synthetic Methods for this compound
| Method | Starting Material | Reagents | Key Conditions | Reported Yield | Scalability |
|---|---|---|---|---|---|
| Diazotization | 2-Amino-5-chloropyridine | HBr, NaNO₂, Br₂ | 0–10 °C, aqueous | 93% chemicalbook.com | High |
| Halogen Exchange (Hypothetical) | 2,5-Dibromopyridine | LiCl, DMF | High temperature | Not reported | Moderate |
| One-Step Bromination/Chlorination (Hypothetical) | 2-Chloropyridine (B119429) | HBr/H₂O₂, PCl₅ | Not reported | Not reported | Low |
Emerging Challenges and Opportunities in Synthetic Methodology
While the diazotization method for synthesizing this compound is well-established, challenges remain, particularly concerning the use of corrosive and hazardous reagents like bromine and strong acids. Industrial-scale production necessitates careful handling and waste management protocols. A significant opportunity lies in the development of more atom-economical and environmentally benign synthetic routes.
Emerging synthetic methodologies that could be applied to this compound chemistry include:
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, such as temperature and mixing, for hazardous reactions like diazotization. This can lead to improved safety, higher yields, and easier scale-up.
Catalytic Methods: The development of novel catalysts for direct C-H halogenation of pyridine derivatives could provide a more direct and efficient route to this compound, avoiding the need for the amino precursor.
Late-Stage Functionalization: Research into the selective late-stage functionalization of complex molecules containing the this compound scaffold is an area of growing interest. This would allow for the rapid generation of diverse compound libraries for biological screening.
A key challenge in the synthetic application of this compound is achieving high selectivity in reactions where both halogens could potentially react. The development of new ligand and catalyst systems that can differentiate between the bromo and chloro substituents with greater precision is a significant opportunity for innovation.
Future Prospects in Pharmaceutical and Agrochemical Applications
The this compound moiety is a key component in a variety of biologically active molecules. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a compound.
In Pharmaceuticals:
This compound serves as an intermediate in the synthesis of potential therapeutic agents, including those with anti-inflammatory and anti-cancer properties. chemimpex.com For instance, derivatives of bromo-chloropyridines have been investigated for their potential to inhibit enzymes like tyrosine kinases, which are implicated in cell signaling pathways related to cancer. biosynth.com The development of new drugs containing this scaffold is an active area of research, with a focus on creating compounds with enhanced efficacy and specificity. chemimpex.com The ability to selectively functionalize the pyridine ring allows for the fine-tuning of a molecule's interaction with biological targets. chemimpex.com
In Agrochemicals:
This compound is also a valuable intermediate in the formulation of agrochemicals, such as herbicides and fungicides. chemimpex.com The introduction of this heterocyclic core can enhance the biological activity and spectrum of crop protection agents. chemimpex.com Future research in this area will likely focus on developing more potent and selective agrochemicals with improved environmental profiles. The unique electronic properties conferred by the halogen atoms can play a role in the molecule's mode of action and its degradation in the environment.
The market for chemical intermediates like this compound is expected to grow, driven by the increasing demand from the pharmaceutical and agricultural sectors for novel and effective molecules. datainsightsmarket.com
Advancements through Integrated Computational and Experimental Approaches
The integration of computational chemistry with experimental work is poised to accelerate advancements in the chemistry of this compound.
Predicting Reactivity: Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the reactivity of this compound. Molecular electrostatic potential (MEP) maps can identify the most electron-deficient sites, guiding the design of nucleophilic substitution reactions. This can help in predicting the regioselectivity of reactions and designing more efficient synthetic routes.
Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions. rsc.org This understanding can lead to the optimization of reaction conditions and the development of more effective catalysts.
Virtual Screening and Drug Design: In pharmaceutical research, computational docking studies can be used to predict how derivatives of this compound might bind to biological targets like enzymes or receptors. This can help in prioritizing the synthesis of compounds with the highest potential for biological activity, saving time and resources.
The synergy between computational predictions and experimental validation will be crucial for the rational design of new synthetic methods and novel functional molecules based on the this compound scaffold. smolecule.com
Sustainable and Green Chemical Approaches in this compound Chemistry
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, future research will likely focus on developing more sustainable practices.
Greener Solvents: The use of hazardous and volatile organic solvents is a major environmental concern. Research into the use of greener solvents, such as bio-renewable solvents like Cyrene™, has shown promise in similar transformations. rsc.org Exploring the use of water as a solvent for reactions involving this compound is another promising avenue. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents.
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times and reduced energy consumption. rasayanjournal.co.in
By embracing these green chemistry principles, the synthesis and application of this compound can be made more environmentally friendly and economically viable in the long term.
Q & A
Q. What are the standard synthetic routes for 2-bromo-5-chloropyridine, and how can reaction conditions be optimized to enhance purity?
Answer: Common synthetic methods include palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling with arylboronic acids. Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂), base selection (K₂CO₃), and solvent systems (toluene/water mixtures) to achieve yields up to 44.9% . Purity is improved via recrystallization (ethanol solvent) or column chromatography (silica gel, hexane/ethyl acetate gradients). Trace impurities (e.g., dehalogenated byproducts) are monitored using GC-MS .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- ¹H/¹³C NMR : Pyridine ring protons resonate at δ 7.5–8.5 ppm; chlorine and bromine induce distinct splitting patterns.
- Mass spectrometry : EI-MS shows a molecular ion peak at m/z 192.44 [M⁺].
- Elemental analysis : Theoretical composition (C 31.12%, H 1.57%, Br 41.51%, Cl 18.42%, N 7.28%) verifies purity.
- Melting point determination : 65–69°C confirms consistency with literature .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Storage : Seal containers under nitrogen at 2–8°C, away from oxidizers.
- PPE : Nitrile gloves, goggles, and lab coats.
- Exposure response : Flush eyes with water for 15 minutes; use activated charcoal for accidental ingestion.
- Waste disposal : Halogenated waste streams compliant with EPA guidelines .
Advanced Research Questions
Q. How can unexpected regioselectivity in metal-catalyzed reactions involving this compound be systematically investigated?
Answer: In Pd/Cu-catalyzed arylboration, unexpected cine-substitution at C6 (vs. C5) was observed . To probe this:
- Use isotopic labeling (²H/¹³C) to track bond formation.
- Perform DFT calculations (B3LYP/6-31G*) to map transition-state energies.
- Screen ligands (XPhos, SPhos) or additives (CsF) to modulate electronic effects. Kinetic studies (e.g., variable-temperature NMR) further elucidate mechanistic pathways .
Q. What methodologies resolve contradictions between reported and observed solubility or reactivity data for this compound derivatives?
Answer:
- Reproducibility checks : Strictly control humidity (Karl Fischer titration) and solvent purity.
- Analytical cross-validation : Compare UV-Vis, ¹H NMR, and HPLC data for concentration consistency.
- Solubility studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous/organic mixtures. Conflicting data may arise from polymorphic forms, detectable via XRD .
Q. How can computational chemistry guide the design of substitution reactions at specific positions on this compound?
Answer:
- Molecular electrostatic potential (MEP) maps : Identify electron-deficient sites (C2-Br vs. C5-Cl) for nucleophilic attack.
- Hammett plots : Correlate substituent effects (σ values) with reaction rates using para-substituted arylboronic acids.
- TD-DFT : Predict UV spectral shifts for intermediates, aiding reaction monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
